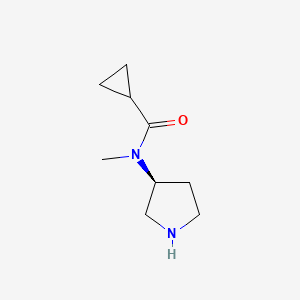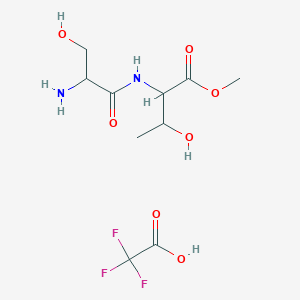
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes amino, hydroxy, and ester functional groups, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. Key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM).
Formation of Amide Bond: Coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of amide bonds to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, modulating their activity and function. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate
- Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate hydrochloride
Uniqueness
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its stability and solubility. This modification may also influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C10H17F3N2O7 |
|---|---|
分子量 |
334.25 g/mol |
IUPAC 名称 |
methyl 2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxybutanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O5.C2HF3O2/c1-4(12)6(8(14)15-2)10-7(13)5(9)3-11;3-2(4,5)1(6)7/h4-6,11-12H,3,9H2,1-2H3,(H,10,13);(H,6,7) |
InChI 键 |
HBQPPURXWBOCMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)


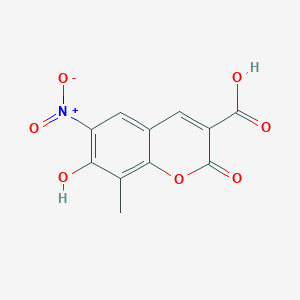

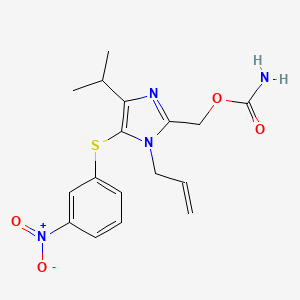
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
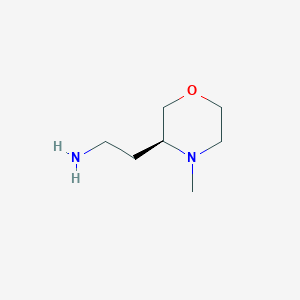
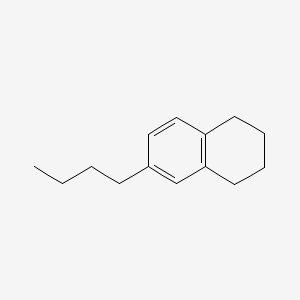
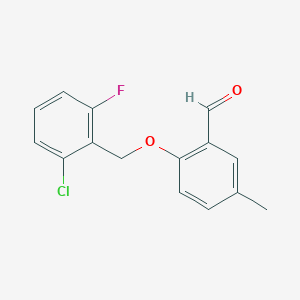

![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
